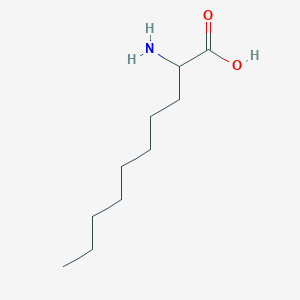

2-Aminodecanoic acid

説明

Significance of Unnatural α-Amino Acids in Modern Pharmaceutical and Drug Design

Unnatural α-amino acids (UAAs), also referred to as non-proteinogenic or non-canonical amino acids, are critical for advancing modern pharmaceutical and drug design rsc.org. Their incorporation into peptides and proteins allows for the rational engineering of molecules with enhanced stability, improved activity, and tailored physicochemical properties rsc.orgenamine.net. This ability to modify protein functionality makes UAAs invaluable for developing efficient biocatalysts and novel therapeutic classes rsc.org. In drug discovery, UAAs serve as versatile building blocks that can modulate the properties of peptides and small molecules, leading to innovative solutions enamine.net. Indeed, a significant proportion of small-molecule drugs, over 30%, incorporate residues derived from tailor-made amino acids or related structures, highlighting their pervasive influence in medicinal chemistry mdpi.com. UAAs are employed in various applications, including antibody-drug conjugates, peptide-based imaging, and have demonstrated antimicrobial activities rsc.org. Furthermore, they function as chiral building blocks, conformational restraints, molecular scaffolds, and even as active pharmaceutical ingredients themselves sigmaaldrich.com.

Overview of Tailor-Made Amino Acids as Building Blocks

Tailor-made amino acids represent a sophisticated class of compounds that are indispensable to contemporary medicinal chemistry mdpi.comnih.govacs.org. These custom-designed amino acids are increasingly integrated into new pharmaceuticals and medical formulations, driven by the growing recognition of peptides and peptidomimetics as effective therapeutic agents nih.govacs.org. The strategic modification of amino acid structures through approaches such as conformational restriction, fluorination, and isosteric replacements enhances the functionality and stability of both peptides and small molecules enamine.net. Custom peptide synthesis services leverage these tailor-made amino acids to support research and development phases, enabling the creation of peptides with specific sequences, modifications, and labels for diverse applications tarosdiscovery.combioduro.comaurigeneservices.comsarchemlabs.comqyaobio.com.

Role of 2-Aminodecanoic Acid as a Non-Proteinogenic Amino Acid

This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the standard amino acids encoded by the genetic code and incorporated into proteins during ribosomal translation nih.govevitachem.com. Its structure, featuring an amino group and a carboxylic acid group attached to the second carbon atom of a ten-carbon chain, imparts amphiphilic properties vulcanchem.com. This dual functionality allows it to participate in chemical reactions characteristic of both amino acids and fatty acids, making it a versatile component in various synthetic applications vulcanchem.com.

In research, this compound serves as a valuable building block for the synthesis of bioactive peptides vulcanchem.com. Its incorporation can influence protein structure and function, potentially enhancing the stability and bioactivity of the resulting peptide compounds vulcanchem.com. The compound's unique structure and amphiphilic nature also lend themselves to applications in drug delivery systems and as a component in antimicrobial formulations vulcanchem.com. Furthermore, this compound and its derivatives have been utilized in advanced research areas such as genetic code expansion (GCE) systems for studying protein function nih.gov.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source (Index) |

| Molecular Formula | C10H21NO2 | nih.gov |

| Molecular Weight | 187.28 g/mol | nih.gov |

| pKa | ~2.55 ± 0.24 | vulcanchem.comchemicalbook.com |

| Melting Point | 263 °C (decomp) | lookchem.com |

| Appearance | White to off-white powder or crystals | sigmaaldrich.comsigmaaldrich.com |

Historical Context of this compound in Research

While specific historical accounts detailing the initial discovery of this compound are not extensively detailed in the provided search results, its presence and utility can be traced through its incorporation into complex natural products and its synthesis within the broader context of amino acid chemistry. The development of methods for synthesizing tailor-made and non-proteinogenic amino acids has been a significant area of research for decades, driven by the demand from medicinal chemistry enamine.netnih.govacs.org.

This compound has been identified as a component in biologically active natural products. For instance, a derivative, L-8-keto-2-aminodecanoic acid, is a key residue in the cyclic tetrapeptide apicidin, known for its biological activities frontiersin.org. Another related compound, (3R)-β-aminodecanoic acid, is a component of the cyclic dodecapeptide laxaphycin B acs.org. The synthesis of such complex molecules often necessitates the development of efficient routes to these non-canonical amino acids.

Research has explored various synthetic pathways for this compound and its enantiomers. For example, the (R)-enantiomer has been obtained through enzymatic cleavage of a racemic N-chloroacetyl derivative orgsyn.org. Related synthetic strategies involve copper-catalyzed allylation and cross-metathesis reactions for the preparation of functionalized amino acid analogues whiterose.ac.uk. Furthermore, its utility in advanced biotechnological applications, such as genetic code expansion (GCE) systems for protein studies in yeast and mammalian cells, indicates its ongoing relevance and integration into cutting-edge research nih.gov.

Table 2: Applications and Incorporation of this compound in Research

| Application Area | Specific Role/Example | Source (Index) |

| Peptide Synthesis | Building block for bioactive peptides | vulcanchem.com |

| Drug Discovery | Component in the synthesis of the chlorofusin cyclic peptide unit | acs.org |

| Biotechnology | Used in genetic code expansion (GCE) systems for protein studies | nih.gov |

| Natural Products | Residue in cyclic tetrapeptide apicidin (as L-8-keto-2-aminodecanoic acid) | frontiersin.org |

| Drug Delivery | Utilized in drug delivery systems | vulcanchem.com |

| Antimicrobial Formulations | Component in antimicrobial formulations | vulcanchem.com |

| Medicinal Chemistry (General) | Tailor-made amino acid derivative, widely used building block | enamine.netmdpi.comnih.govacs.org |

Compound Name List:

this compound

特性

IUPAC Name |

2-aminodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINGUCXQUOKWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84276-16-4, 84277-81-6 | |

| Record name | NSC206259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Applications in Peptidomimetics and Drug Discovery

Design and Development of Biologically Active Compounds

2-Aminodecanoic acid serves as a versatile component in the design of novel biologically active compounds vulcanchem.comlookchem.comvulcanchem.comresearchgate.net. Its structure allows it to be incorporated into various molecular frameworks, acting as a key building block for bioactive peptides and as a chiral intermediate in the synthesis of pharmaceuticals vulcanchem.comresearchgate.net. The ability to modify the physicochemical properties of molecules by introducing this lipoamino acid (LAA) makes it a significant tool for enhancing drug efficacy and targeting specific biological pathways lookchem.comvulcanchem.com. Research has demonstrated the asymmetric synthesis of its derivatives, highlighting its importance in modern medicinal chemistry and drug design researchgate.net.

Incorporation into Peptidomimetics for Enhanced Properties

Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability ingentaconnect.comnih.gov. The incorporation of this compound into peptide structures is a strategic approach to achieve these enhancements.

Improved Metabolic Stability and Membrane Permeability

The introduction of this compound into peptide sequences has been shown to significantly improve their resistance to proteolytic degradation and enhance their ability to cross biological membranes ingentaconnect.comresearchgate.netnih.govnih.govucl.ac.uk. Short-chain LAAs, like this compound, when attached to the N-terminus of peptides, offer substantial protection against enzymatic breakdown and increase passive diffusion across cell monolayers, such as Caco-2 cells, which are used as a model for intestinal and blood-brain barrier permeability ingentaconnect.comresearchgate.net. Studies involving lipoamino acid conjugates, such as those incorporating 2-aminododecanoic acid, have reported notable increases in both metabolic stability and membrane permeability nih.govucl.ac.uk. This improved permeability is attributed to the increased lipophilicity conferred by the alkyl chain, facilitating transport across lipid bilayers ingentaconnect.com.

Peptidomimetic Strategies to Overcome Peptide Limitations

Peptide drugs often face challenges related to their short half-lives, susceptibility to enzymatic degradation, and poor oral bioavailability, limiting their therapeutic utility ingentaconnect.comnih.gov. Strategies employing peptidomimetics aim to address these issues. The incorporation of lipoamino acids like this compound is a key tactic in this regard. By increasing lipophilicity and improving membrane permeability, these modifications facilitate better absorption and distribution, thereby overcoming some of the inherent limitations of natural peptides and paving the way for more effective peptide-based therapeutics ingentaconnect.comucl.ac.uk.

Specific Examples in Pharmaceutical Research

N-Terminal Modification of Endomorphin-1 Derivatives for Neuropathic Pain Treatment

This compound has been effectively utilized in the development of novel analogs of the endogenous opioid peptide endomorphin-1 (EM-1) for the treatment of neuropathic pain ingentaconnect.comresearchgate.netnih.govplos.orgresearchgate.net. Endomorphin-1, while potent, suffers from poor bioavailability and limited central nervous system penetration when administered peripherally ingentaconnect.com. To enhance its drug-like properties, researchers modified the N-terminus of EM-1 with a 10-carbon lipoamino acid residue, this compound, to create compound 3 nih.govplos.orgresearchgate.net. Additionally, a derivative incorporating 2,6-dimethyltyrosine (Dmt) at the N-terminus, followed by modification with this compound, resulted in compound 4 nih.govplos.orgresearchgate.net.

These lipoamino acid-modified derivatives demonstrated improved metabolic stability and membrane permeability while retaining high μ-opioid (MOP) receptor binding affinity and acting as potent agonists nih.govplos.orgresearchgate.net. In vivo studies utilizing a chronic constriction injury (CCI)-rat model of neuropathic pain showed that compounds 3 and 4 exhibited dose-dependent antinociceptive activity. Specifically, compound 3 had an ED50 value of 1.22 (±0.93) µmol/kg, and compound 4 had an ED50 value of 0.99 (±0.89) µmol/kg nih.govplos.orgresearchgate.net. Pre-treatment with naloxone hydrochloride confirmed the opioid receptor-mediated mechanism of action nih.govplos.orgresearchgate.net. Significantly, these modified endomorphin-1 analogs showed potent analgesic activity without inducing constipation, a common side effect of morphine, and also exhibited less antinociceptive tolerance upon chronic administration compared to morphine nih.govplos.orgresearchgate.net.

Role in Histone Deacetylase (HDAC) Inhibitors

This compound is recognized as a key component in several classes of histone deacetylase (HDAC) inhibitors, particularly those inspired by natural cyclic tetrapeptides. These compounds are of significant interest in cancer therapy due to the role of HDACs in regulating gene expression, cell cycle, and apoptosis. Research has focused on synthesizing analogues of natural HDAC inhibitors that incorporate non-natural amino acids like this compound to improve potency, selectivity, and drug-like properties.

For instance, apicidins, a class of cyclic tetrapeptides, are potent inhibitors of protozoal and mammalian HDACs and contain a derivative of this compound, specifically (S)-2-amino-8-oxodecanoic acid (Aoda) researchgate.net. These natural products demonstrate broad-spectrum activity against apicomplexan parasites and have served as templates for designing synthetic HDAC inhibitors. Studies have explored the synthesis of various 2-amino-8-oxodecanoic acid derivatives and their incorporation into peptide scaffolds to create novel HDAC inhibitors researchgate.net. These efforts aim to leverage the structural features of this compound to optimize interactions with the zinc-binding domain of HDAC enzymes, a critical feature for inhibitory activity researchgate.netscience.gov. Research has also investigated the role of modified amino acids, including those derived from this compound, in creating selective HDAC inhibitors by altering structural elements like the linker and cap regions of the molecule science.gov.

Application in Formyl Peptide Receptor 2 (FPR2) Agonists

This compound has been explored for its application in the development of agonists for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in immune responses and inflammation. Peptides incorporating non-natural amino acids are often designed to mimic or enhance the activity of endogenous ligands. While direct literature explicitly detailing this compound's role in FPR2 agonists is less prevalent in the initial search results, the general principle of using modified amino acids to improve peptide stability and receptor interaction is well-established in FPR2 ligand design. The incorporation of such amino acids can lead to peptidomimetics with improved pharmacokinetic properties and enhanced binding affinity to FPR2. Further research would be needed to identify specific FPR2 agonists that utilize this compound.

Components in Anticancer Peptides (e.g., Culicinin D Analogues)

The integration of this compound into peptide structures has also been investigated for its potential in anticancer therapies. While specific examples of Culicinin D analogues incorporating this compound were not immediately identified, the broader class of anticancer peptides often benefits from the inclusion of non-natural amino acids to enhance their cytotoxic activity and stability. For instance, studies on other peptide families, such as those found in natural products like aspercryptins, reveal the presence of unusual amino acids derived from fatty acids, including components related to this compound, which are associated with biological activities researchgate.net. The structural modifications offered by this compound can contribute to the amphipathic nature and membrane-disrupting properties of peptides, which are crucial for their cytotoxic effects against cancer cells.

Constituent of Microginin, an Antihypertensive Agent

This compound is a known constituent of Microginin, a cyclic peptide isolated from cyanobacteria that exhibits antihypertensive activity. Microginins are a class of cyanopeptolins, and their structures often feature unusual amino acids. The presence of this compound in Microginin contributes to its specific three-dimensional conformation and its ability to interact with biological targets relevant to blood pressure regulation. While the precise mechanism of Microginin's antihypertensive action is still under investigation, its structure, including the incorporation of this compound, is key to its pharmacological profile science.gov. Research into the synthesis and structural analogues of Microginin aims to develop more potent and selective antihypertensive agents.

Biochemical and Biological Research

Genetic Code Expansion (GCE) for Site-Specific Incorporation into Proteins

Genetic code expansion (GCE) is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. This method involves engineering an orthogonal aminoacyl-tRNA synthetase (AARS) and tRNA pair that can recognize an exogenously supplied ncAA and suppress a stop codon (e.g., amber stop codon) introduced into the gene of interest. This process enables the precise placement of ncAAs with tailored chemical properties within a protein sequence, facilitating the study of protein structure, function, and dynamics, as well as the creation of proteins with enhanced or novel characteristics nih.govacs.org.

Studies of Membrane Proteins

The application of GCE for the study of membrane proteins presents unique challenges due to their complex biogenesis and cellular localization. However, significant advancements have been made, enabling the site-specific incorporation of ncAAs like 2-aminodecanoic acid into these crucial biomolecules nih.govacs.org. Research has focused on developing AARS/tRNA pairs that function efficiently in mammalian cells, where many eukaryotic membrane proteins are best studied. The incorporation of ncAAs allows for the introduction of chemical probes, such as fluorophores or photo-activatable crosslinkers, directly into membrane proteins. This facilitates detailed investigations into protein structure, dynamics, and interactions within the lipid bilayer. For instance, studies have demonstrated the successful incorporation of ncAAs into transmembrane domains to probe protein-membrane interactions or to introduce specific handles for subsequent modifications, aiding in the understanding of membrane protein function and biophysics nih.govacs.org.

Functionalization of Biorelevant Materials

The site-specific incorporation of this compound via GCE offers a versatile approach for the functionalization of biorelevant materials. Proteins engineered to contain this compound residues can be utilized as building blocks for novel biomaterials or for modifying existing ones. For example, proteins with incorporated this compound can be designed to facilitate covalent crosslinking through bioorthogonal reactions, such as click chemistry. This capability is instrumental in the development of protein-based hydrogels with tunable mechanical properties. The ability to precisely control the placement of crosslinking sites through the genetic incorporation of this compound allows for fine-tuning of material characteristics like stiffness and degradation rates nih.govacs.org.

Modulation of Fluorescence in Fluorescent Proteins

Genetic incorporation of ncAAs, including this compound, has proven effective in modulating the properties of fluorescent proteins (FPs). By substituting specific amino acids within the FP structure with ncAAs, researchers can alter their spectral characteristics, such as emission wavelength and quantum yield, or enhance their photostability. Studies have shown that the introduction of certain ncAAs can lead to significant shifts in the fluorescence emission spectrum and improvements in brightness nih.govunl.edu. For instance, the incorporation of specific amino acid derivatives has been reported to cause blue shifts in emission and increase quantum yields, thereby expanding the palette of available fluorescent probes for advanced cellular imaging and biosensing applications nih.govunl.eduupenn.edu.

Enzymatic Studies and Biosynthesis Pathways

The biosynthesis and metabolic roles of this compound are areas of ongoing research, particularly concerning its involvement in fungal metabolism and secondary product formation.

Branched-Chain Amino Acid (BCAA) Biosynthesis in Fungi (e.g., Aspergillus nidulans)

While this compound is not a standard proteinogenic amino acid, research into fungal metabolism, such as in Aspergillus nidulans, explores the pathways that lead to the synthesis of non-proteinogenic amino acids. These pathways can sometimes involve modifications or extensions of established amino acid biosynthesis routes, including those for branched-chain amino acids (BCAAs) like leucine and isoleucine. Studies investigate how fungal enzymes might process intermediates from BCAA pathways or utilize alternative enzymatic machinery to produce unusual amino acids. Understanding these metabolic routes is crucial for comprehending fungal biochemistry and for potential biotechnological applications.

Role in Secondary Metabolism (e.g., Aspercryptins, Gramillins)

This compound has been identified as a constituent amino acid in several biologically active secondary metabolites produced by fungi and bacteria. Notably, it serves as a building block in the biosynthesis of cyclic peptides such as Aspercryptins and Gramillins. These complex molecules are often synthesized by non-ribosomal peptide synthetases (NRPSs), large modular enzymes capable of incorporating a diverse array of amino acids, including non-proteinogenic ones, into peptide chains. The specific inclusion of this compound by NRPSs contributes to the unique structural and functional properties of these natural products, which can exhibit antimicrobial or other bioactivities.

Investigation of ω-Transaminases in 12-Aminododecanoic Acid Metabolism

Transaminases, also known as aminotransferases, are crucial enzymes in amino acid metabolism, catalyzing the transfer of an amino group from an amino acid to a keto acid. While the provided outline specifically references studies on ω-transaminases in the metabolism of 12-aminododecanoic acid, research indicates that this compound itself can also serve as a substrate for enzymatic processes, including those involving transaminases. In certain fungal species, branched-chain amino acid aminotransferases (BATs) have been identified as enzymes responsible for the production of this compound, which is then incorporated into peptides like aspercryptins portlandpress.com. This suggests that transaminase activity is relevant to the metabolic pathways involving this compound, albeit through different enzymatic specificities and contexts compared to the studies on 12-aminododecanoic acid metabolism.

Multienzyme Cascade Synthesis of ω-Amino Fatty Acids for Bio-based Nylon Production

The production of bio-based polymers, such as nylon, often relies on ω-amino fatty acids as monomers nih.gov. While 12-aminododecanoic acid is a direct precursor for nylon-12, this compound, as an unnatural lipophilic amino acid, has also garnered attention for its utility in creating novel materials with tailored properties lookchem.comresearchgate.net. Its amphiphilic structure makes it a valuable building block in peptide chemistry, contributing to the synthesis of lipopeptides and peptide-based surfactants vulcanchem.com. The development of synthetic routes for such non-canonical amino acids is crucial for advancing applications in materials science and other fields, highlighting the broader relevance of amino acid synthesis beyond traditional polymer precursors.

Role in Protein Interactions and Folding Mechanisms

The incorporation of noncanonical amino acids like this compound into peptides and proteins can significantly influence their structure, function, and interactions researchgate.netvulcanchem.comcymitquimica.comnih.gov. The hydrophobic nature of its long aliphatic chain contributes to the hydrophobic effect, a key driving force in protein folding and stabilization researchgate.net. Studies have explored the use of this compound in peptide design to modulate hydrophobicity and investigate self-assembly properties researchgate.netmdpi.com. Furthermore, its presence within peptide sequences can impact protein-protein interactions, as seen in research related to inhibitors of protein-protein binding pathways researchgate.netcore.ac.uk. The precise influence of this compound on protein structure is dependent on its position within the peptide chain and the surrounding molecular environment, underscoring its potential as a tool in protein engineering and biophysical studies.

Molecular Dynamics Simulations in Aqueous Saline Environments

Understanding the behavior of amino acids in aqueous saline environments is fundamental to many areas of biochemistry and life sciences. Molecular dynamics (MD) simulations offer a powerful computational approach to probe these interactions at a molecular level. This compound has been utilized as a model system in such simulations to investigate how it interacts with water and various inorganic salts ua.ptnih.govacs.orgacs.org. These studies aim to elucidate the complex interplay between amino acids, ions, and the solvent, providing insights into phenomena such as solubility modulation and preferential solvation.

Understanding Salting-in/Salting-out Mechanisms of Amino Acids

Molecular dynamics simulations involving this compound in the presence of different salts have contributed to a better understanding of salting-in and salting-out mechanisms ua.ptnih.govacs.orgua.pt. These phenomena describe the effect of salt concentration on the solubility of biomolecules. The simulations suggest that salting-in or salting-out is influenced by the specific interactions between salt anions and the nonpolar regions of the amino acid. For instance, the sulfate anion has been observed to interact differently with the apolar moieties of amino acids compared to the chloride anion ua.pt. By studying this compound, researchers can gain insights into how variations in salt composition and concentration affect the hydration and solubility of molecules with distinct hydrophobic chains.

Preferential Interactions with Ions

Compound List

this compound

12-Aminododecanoic acid

ω-Amino Fatty Acids

Data Table 1: Key Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁NO₂ | cymitquimica.comglpbio.comechemi.com |

| Molecular Weight | 187.28 g/mol | glpbio.com |

| Melting Point | 263 °C (decomposition) | lookchem.comvulcanchem.com |

| Predicted pKa (Carboxyl) | 2.55 ± 0.24 | lookchem.comvulcanchem.com |

| LogP | 3.62940 | vulcanchem.com |

| Polar Surface Area (PSA) | 63.32000 Ų | vulcanchem.com |

| Solubility in Water | Limited (due to hydrophobic tail) | vulcanchem.comvulcanchem.comcymitquimica.comglpbio.com |

| Solubility in Organic Solvents | Generally soluble | vulcanchem.comglpbio.com |

| Stereochemistry | Exists as racemic, R, and S enantiomers | vulcanchem.com |

Role in Materials Science and Polymer Chemistry

Precursor for Bioactive Molecules and Polymers

The dual functionality of 2-aminodecanoic acid, featuring both a primary amine and a carboxylic acid group, makes it an attractive precursor for synthesizing complex bioactive molecules. Research has demonstrated its incorporation into cyclic peptides with potential biological activities. For instance, d-2-aminodecanoic acid has been identified as a structural moiety within chlorofusin, a naturally occurring macrocycle known to inhibit p53/mdm2 interaction and exhibit potent antitumor activity. The synthesis of chlorofusin involved coupling steps that incorporated this amino acid derivative, underscoring its utility in constructing intricate molecular architectures for pharmaceutical applications acs.org.

Beyond specific natural products, the inherent chemical reactivity of its amino and carboxyl groups allows this compound to serve as a versatile building block for a broader spectrum of bioactive compounds, including amide-linked drugs and peptidomimetics axispharm.comvulcanchem.com. Furthermore, the stereochemistry at the alpha-carbon, as observed in similar 2-amino acids like 2-aminoundecanoic acid, can impart specific properties to polymers, such as controlled folding, helicity, and enhanced mechanical characteristics due to a stereoregular structure vulcanchem.com. This suggests that chiral forms of this compound could lead to polymers with tailored physical and functional attributes.

Application in Drug Delivery Systems and Biomaterials Development

The amphiphilic nature of this compound, arising from its polar amino and carboxyl groups and its hydrophobic ten-carbon chain, makes it suitable for applications in drug delivery systems and biomaterials development axispharm.comvulcanchem.com. Its ability to interact with lipids and membrane proteins positions it as a potential component in formulations designed for targeted delivery or enhanced cellular uptake axispharm.comvulcanchem.com.

Moreover, amino acids and their derivatives are recognized as key synthetic precursors for biomaterials and drug delivery systems researchgate.net. This compound can be utilized in the creation of hydrogels, which are cross-linked polymeric networks capable of encapsulating and releasing therapeutic agents in a controlled manner axispharm.comvulcanchem.com. The development of such biocompatible and biodegradable materials is a significant area of research in advanced therapeutics and regenerative medicine.

Modification of Surfaces and Functionalized Polymers

The presence of reactive amine and carboxylic acid functionalities allows this compound to be employed in the modification of surfaces and the functionalization of polymers. For example, ω-aminocarboxylic acids, including 12-aminododecanoic acid, have been used to modify layered polysilane surfaces. This modification involved the formation of Si—N bonds, effectively introducing reactive carboxyl groups onto the silicon layer surface, altering its properties and enabling further functionalization researchgate.net.

The general principle of using molecules with amine and carboxylic acid groups to alter surface chemistry is well-established in materials science mdpi.com. These functional groups can covalently attach to various substrates or nanoparticles, thereby changing surface wettability, adhesion, and reactivity. By leveraging these reactions, surfaces can be tailored for specific applications, such as improving biocompatibility, creating responsive materials, or enhancing interfacial adhesion in composite structures.

Monomer for Polyamides (e.g., Nylon 12)

Omega-amino acids, such as 11-aminoundecanoic acid and 12-aminododecanoic acid, are well-established monomers for the synthesis of polyamides, commonly known as nylons wikipedia.orgresearchgate.netrsc.org. Nylon 12, for instance, is typically synthesized from 12-aminododecanoic acid or its lactam, laurolactam wikipedia.org. These polyamides exhibit a desirable balance of properties, including good mechanical strength, abrasion resistance, chemical resistance, and low water absorption, making them valuable in diverse industrial applications such as automotive components, films, and 3D printing vulcanchem.comwikipedia.org.

While ω-amino acids are the primary monomers for established nylons, alpha-amino acids like this compound offer distinct structural features. The presence of the amino group on the alpha-carbon, adjacent to the carboxylic acid, opens possibilities for unique polymerization pathways and the creation of polymers with different chain architectures and stereochemical properties vulcanchem.com. Research into stereoregular polymers derived from chiral alpha-amino acids suggests that this compound could potentially lead to polyamides with controlled folding, enhanced mechanical performance, and tailored degradation profiles vulcanchem.com. Furthermore, there is a growing interest in the bio-based synthesis of such monomers from renewable resources, offering more sustainable routes for polyamide production vulcanchem.commdpi.comresearchgate.netnih.gov.

Properties of Nylon 12 (as a representative polyamide derived from a related ω-amino acid):

| Property | Value | Source |

| Chemical Formula | (C12H23NO)n | wikipedia.org |

| Melting Point | 178–180 °C | wikipedia.org |

| Density | 1.01 g/mL | wikipedia.org |

| Mechanical Properties | Good hardness, tensile strength, abrasion resistance | wikipedia.org |

| Water Absorption | Low | wikipedia.org |

| Chemical Resistance | High | wikipedia.org |

| Stress Crack Resistance | Insensitive | wikipedia.org |

Analytical Methods and Characterization for Research

Chromatographic Techniques

Chromatographic methods are indispensable for separating, identifying, and quantifying 2-Aminodecanoic acid and potential impurities. These techniques leverage differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) with UV detection (HPLC-UV): HPLC is widely used for purity assessment and quantification. By employing suitable stationary and mobile phases, this compound can be effectively separated from related compounds or degradation products. The detection of this compound using UV-Vis spectrophotometry is possible, although its chromophore is not particularly strong, often requiring derivatization for enhanced sensitivity, especially in complex matrices helixchrom.com. Research has shown that retention times in analytical RP-HPLC can be used to gauge hydrophobicity thieme-connect.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. This technique is highly valuable for confirming the molecular weight and identifying unknown impurities or metabolites. LC-MS has been utilized in studies involving amino acid transformations, where it was used to confirm the conversion of related compounds and detect co-products nih.govresearchgate.net. The accurate mass measurement provided by LC-MS, particularly with high-resolution instruments like Orbitrap, allows for the determination of elemental composition and the confirmation of molecular formulas acs.org. It has also been employed in analyzing complex mixtures, such as leachables in medical devices, where 12-aminododecanoic acid was identified and confirmed using LC-MS acs.org.

Spectroscopic Characterization

Spectroscopic techniques provide detailed insights into the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for structural elucidation. Both ¹H NMR and ¹³C NMR spectroscopy are used to confirm the presence and connectivity of atoms within the molecule. The characteristic signals from the aliphatic chain, the alpha-carbon, the amino group, and the carboxyl group provide definitive structural evidence. Studies involving the interaction of amino acids with cyclodextrins have utilized NMR spectroscopy, including variable temperature NMR and 2D ROESY spectra, to establish association modes and identify isomeric forms acs.org. Predicted ¹H and ¹³C NMR spectra for 12-aminododecanoic acid are also available, aiding in spectral interpretation np-mrd.org.

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and providing fragmentation patterns that can confirm the structure. Techniques like Electrospray Ionization (ESI) are commonly coupled with LC for MS analysis. The exact mass of this compound (C₁₂H₂₅NO₂) is approximately 215.18900 Da vulcanchem.comnih.gov. Fragmentation patterns can reveal the presence of specific substructures, aiding in identification and differentiation from isomers or related compounds. Databases contain curated mass spectral data for 12-aminododecanoic acid, including tandem MS data mzcloud.org. Mass spectrometry is also fundamental in identifying metabolites and reaction products in biochemical studies nih.gov.

Purity and Specification Analysis

Ensuring the purity and meeting specific quality standards are paramount for research-grade chemicals.

Purity Assessment: Purity is typically assessed using chromatographic techniques like HPLC, often with a purity specification of >95% or >98% bocsci.comsigmaaldrich.comtcichemicals.comglpbio.com. The presence of any residual starting materials, by-products, or degradation products is monitored.

Specification Analysis: Key specifications for this compound include its CAS number, molecular formula (C₁₂H₂₅NO₂), and molecular weight (approximately 215.33 g/mol ) vulcanchem.comnih.gov. For chiral forms, specific enantiomeric purity is a critical specification, often determined using chiral chromatography or by analyzing chiral derivatives via gas chromatography orgsyn.org. Other physical properties, such as melting point (e.g., 263°C with decomposition), are also important specifications for quality control vulcanchem.comnih.gov.

Future Directions and Emerging Research Areas

Exploration of Novel Biological Targets

Future research will likely delve deeper into identifying and characterizing novel biological targets for 2-aminodecanoic acid and its derivatives. While its incorporation into peptides has shown promise in modifying their properties, such as antimicrobial activity nih.govrsc.org, further exploration is needed to uncover specific cellular pathways or protein interactions where it might play a direct role. Studies investigating its potential biological activities, possibly through structural similarity to naturally occurring compounds, are also anticipated vulcanchem.com. Understanding how modifications with this compound affect peptide efficacy and stability could lead to new therapeutic strategies, particularly in areas like antimicrobial peptides or peptide-based drug delivery systems.

Development of Chiral Catalysts for Asymmetric Synthesis

The utility of this compound and its derivatives in chiral catalysis and asymmetric synthesis remains an active area of investigation. Research is focused on developing novel chiral catalysts and ligands that leverage the stereochemistry of the alpha-carbon. For instance, its derivatives have been explored in the asymmetric synthesis of amino acids themselves, such as (S)-2-aminodecanoic acid, using chiral Ni(II) complexes of Schiff bases, demonstrating high yields and diastereoselectivity researchgate.netnih.gov. Future work may involve designing more efficient and recyclable chiral catalysts incorporating the this compound scaffold for a broader range of enantioselective transformations. The development of such catalysts is crucial for the cost-effective and sustainable production of enantiomerically pure compounds in the pharmaceutical and chemical industries.

Advanced Biocatalytic Approaches for Production

The production of this compound and related omega-amino acids is increasingly shifting towards advanced biocatalytic methods. Research is exploring engineered microorganisms and enzymatic cascades for more sustainable and efficient synthesis. For example, engineered Escherichia coli cell factories are being developed for the de novo biosynthesis of ω-aminododecanoic acid from glucose, showcasing significant production levels vulcanchem.comresearchgate.netnih.gov. Future directions include optimizing these metabolic pathways, improving enzyme efficiency through protein engineering, and developing robust whole-cell biocatalysts. The application of multienzyme cascade reactions, utilizing enzymes like P450 monooxygenases, alcohol dehydrogenases, and ω-transaminases, holds significant promise for producing not only ω-amino acids but potentially alpha-amino acids like this compound from renewable resources acs.orgsciepublish.comrsc.orgmdpi.com.

Further Delineation of Ligand Recognition and Signaling in Receptors

Understanding the precise mechanisms of ligand recognition and signaling for compounds like this compound when interacting with biological receptors is an ongoing challenge. While research has explored its incorporation into peptide analogs to study receptor interactions, such as with formyl peptide receptors (FPRs) nih.gov, further detailed studies are needed. Future research could focus on elucidating the structure-activity relationships (SAR) and the downstream signaling pathways activated or modulated by this compound or peptides containing it. This could involve advanced biophysical techniques and computational modeling to map binding sites and conformational changes in receptors, potentially leading to the design of highly specific receptor modulators for therapeutic purposes.

Investigation of Environmental and Sustainable Production Methods

The chemical industry's growing emphasis on sustainability is driving research into greener production methods for chemicals like this compound. This includes exploring synthesis routes that minimize waste, utilize renewable feedstocks, and operate under milder conditions. While traditional chemical synthesis methods often involve harsh conditions and toxic materials, biocatalytic approaches using engineered microbes or enzymes are emerging as environmentally friendly alternatives vulcanchem.comvulcanchem.comresearchgate.netnih.govrsc.orgnih.gov. Future research will likely focus on optimizing these bio-based processes, such as improving yields, reducing energy consumption, and utilizing diverse biomass sources. The development of efficient cofactor regeneration systems and robust enzyme cascades will be key to realizing the full potential of sustainable production of this compound and related compounds.

Q & A

Q. What mechanisms underlie the reduced opioid-related side effects (e.g., constipation) observed in this compound-modified endomorphin-1 analogs?

- Methodological Answer : Conduct receptor subtype selectivity assays (μ-opioid vs. δ/κ). Use calcium flux assays in transfected HEK293 cells to measure biased signaling (e.g., β-arrestin recruitment vs. G-protein activation). Compare in vivo tolerance development via chronic dosing studies and histological analysis of gastrointestinal motility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。